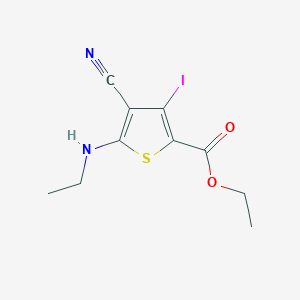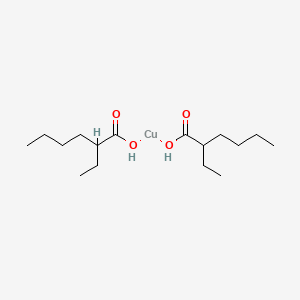
Potassium tetracyanopalladate(II) xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tetracyanopalladate(II) hydrate is a coordination compound with the chemical formula K₂[Pd(CN)₄]·xH₂O. It is known for its crystalline form and is used in various chemical and industrial applications. The compound consists of a palladium ion coordinated with four cyanide ligands and two potassium ions, along with water molecules of hydration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tetracyanopalladate(II) hydrate can be synthesized through the reaction of palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows:
PdCl2+4KCN→K2[Pd(CN)4]+2KCl
The resulting solution is then evaporated to obtain the crystalline hydrate form of the compound.
Industrial Production Methods
In industrial settings, the production of potassium tetracyanopalladate(II) hydrate involves similar reaction conditions but on a larger scale. The process includes careful control of temperature, pH, and concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium tetracyanopalladate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to metallic palladium.
Substitution: The cyanide ligands can be substituted with other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve halides like chloride or bromide in aqueous or organic solvents.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Metallic palladium.
Substitution: Palladium complexes with different ligands.
Scientific Research Applications
Potassium tetracyanopalladate(II) hydrate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other palladium complexes and catalysts.
Biology: The compound is used in studies involving metal-ligand interactions and their biological implications.
Medicine: Research on its potential use in anticancer therapies due to palladium’s properties.
Industry: Utilized in electroplating, photography, and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of potassium tetracyanopalladate(II) hydrate involves the coordination of the palladium ion with cyanide ligands. This coordination stabilizes the palladium ion and allows it to participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Potassium tetracyanoplatinate(II): Similar structure but with platinum instead of palladium.
Potassium tetracyanonickelate(II): Contains nickel instead of palladium.
Potassium tetracyanocobaltate(II): Contains cobalt instead of palladium.
Uniqueness
Potassium tetracyanopalladate(II) hydrate is unique due to the specific properties of palladium, such as its catalytic activity and ability to form stable complexes with cyanide ligands. This makes it particularly useful in applications requiring high catalytic efficiency and stability.
Properties
Molecular Formula |
C4H2K2N4OPd |
|---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
dipotassium;palladium(2+);tetracyanide;hydrate |
InChI |
InChI=1S/4CN.2K.H2O.Pd/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |
InChI Key |
GGNXDCRRYVGOSO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)



![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)



